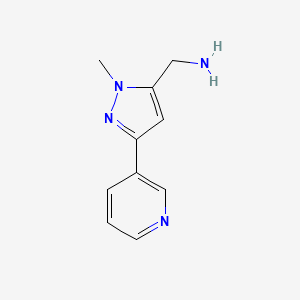

(1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (predicted for DMSO-d₆) would feature:

- Pyridine protons : Aromatic resonances at δ 8.48 (d, J = 1.7 Hz, H2), 8.41 (dd, J = 4.8 Hz, H6), and 7.35–7.80 ppm (m, H3/H4/H5).

- Pyrazole protons : A singlet for H4 at δ 6.20–6.50 ppm, with the methyl group at N1 appearing as a singlet at δ 3.80–3.95 ppm.

- Methanamine protons : The CH₂NH₂ group would show a triplet for CH₂ at δ 3.10–3.30 ppm and a broad singlet for NH₂ at δ 1.80–2.20 ppm.

¹³C NMR signals would include:

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry

The electron ionization (EI) mass spectrum would display:

- Molecular ion peak at m/z 188.23 (C₁₀H₁₂N₄⁺).

- Fragmentation pathways: Loss of NH₂CH₂ (Δ m/z 30) to form C₉H₉N₃⁺ (m/z 158.12) and subsequent cleavage of the pyridine ring.

Computational Chemistry Studies

Density Functional Theory (DFT) Analysis

Geometry optimization at the B3LYP/6-311+G(d,p) level predicts:

Molecular Orbital Analysis

Table 1: Key DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.3 |

| LUMO energy (eV) | -1.5 |

| Dipole moment (Debye) | 3.8 |

| Pyridine-pyrazole angle | 15.2° |

These computational insights align with spectroscopic trends and suggest applications in coordination chemistry and drug design, where electronic delocalization and hydrogen-bonding capacity are critical.

Properties

IUPAC Name |

(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-9(6-11)5-10(13-14)8-3-2-4-12-7-8/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBBEMLECDTUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine moiety, contributing to its unique chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of 200.24 g/mol.

The biological activity of (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is primarily attributed to its ability to interact with specific enzymes and receptors in the body. It can act as an enzyme inhibitor, modulating various biochemical pathways. The exact molecular targets vary depending on the biological context.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines, including:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Antiproliferative |

| Breast Cancer | MDA-MB-231 | Significant inhibition |

| Colorectal Cancer | HCT116 | Moderate inhibition |

| Prostate Cancer | LNCaP | Antitumor activity |

In vitro assays demonstrated that the compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent against malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against both bacterial and fungal strains:

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bacteria | 0.025 mg/mL |

| Escherichia coli | Bacteria | 0.020 mg/mL |

| Candida albicans | Fungi | 0.030 mg/mL |

These findings indicate that (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine could be developed into a broad-spectrum antimicrobial agent .

Anti-inflammatory Properties

Further investigations have revealed anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

| Compound | IC50 (μg/mL) |

|---|---|

| (1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine | 57.24 |

| Diclofenac | 54.65 |

This suggests comparable efficacy to established anti-inflammatory drugs .

Case Studies

- Anticancer Study : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine exhibited significant antiproliferative activity against multiple cancer types, leading to further development as potential anticancer agents .

- Antimicrobial Evaluation : In a recent investigation, the compound was tested against various pathogens, showing promising results in inhibiting bacterial growth, particularly against resistant strains .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research indicates that pyrazole derivatives, including (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, exhibit promising anticancer properties. Studies have shown that modifications in the pyrazole structure can lead to selective inhibition of cancer cell proliferation .

- Anti-inflammatory Agents : The compound has been investigated for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Neuroprotective Effects : Initial studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through mechanisms involving oxidative stress reduction and neuronal protection .

Agricultural Chemistry

- Herbicide Development : As an intermediate in the synthesis of herbicides, (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine plays a crucial role in developing effective agricultural chemicals. It has been noted for its selectivity and efficacy against various weed species, which is essential for sustainable agriculture practices .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various pyrazole derivatives, including (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development into therapeutic agents .

Case Study 2: Agricultural Applications

Research conducted by agricultural chemists demonstrated the effectiveness of pyrazole-based herbicides synthesized from (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine. Field trials showed improved weed control with reduced phytotoxicity to crops, highlighting its potential as a safer alternative to conventional herbicides .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features, molecular properties, and functional distinctions between the target compound and related pyrazole derivatives:

Key Comparative Insights

Electronic and Steric Effects

- Pyridin-3-yl vs. Thienyl/Phenyl : The pyridin-3-yl group in the target compound provides a hydrogen-bond acceptor site, unlike the purely hydrophobic phenyl () or sulfur-containing thienyl (). This difference may influence receptor binding specificity in drug design .

- Trifluoromethyl Substitution : Compounds with CF₃ groups () exhibit enhanced metabolic stability and electronegativity, which can improve bioavailability. However, the position of CF₃ (position 3 vs. 4) significantly impacts steric interactions .

Solubility and Pharmacokinetics

- Hydrochloride Salts : The hydrochloride salt in ’s compound increases aqueous solubility compared to the free base form of the target compound, making it more suitable for oral administration .

- Morpholine Derivatives : The morpholine group in ’s compound introduces a polar oxygen atom, improving solubility while adding steric hindrance, which may affect membrane permeability .

Structural Complexity and Conformational Flexibility

- Bicyclic Systems : ’s compound contains a rigid 1-azabicyclo[2.2.2]octane scaffold, which restricts conformational flexibility. This contrasts with the simpler pyrazole core of the target compound, highlighting a trade-off between selectivity and synthetic accessibility .

- Substituent Positioning: The methanamine group at position 5 in the target compound vs.

Preparation Methods

Pyrazole Core Formation and Pyridinyl Substitution

- Pyrazoles are commonly synthesized by condensation of hydrazines with β-diketones or β-ketoesters. For example, 3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives have been prepared by reacting phenylhydrazine with acetoacetyl derivatives followed by cyclization.

- Pyridin-3-yl substitution can be introduced by using pyridine-containing hydrazines or by Suzuki or other cross-coupling reactions on halogenated pyrazole intermediates.

Introduction of the Methanamine Group at the 5-Position

- The methanamine substituent can be introduced by converting a 5-position functional group (such as aldehyde, halomethyl, or nitrile) into an aminomethyl group.

- Reductive amination of a 5-formyl pyrazole derivative with ammonia or amine sources is a common approach.

- Alternatively, nucleophilic substitution of a 5-halopyrazole with ammonia or amine nucleophiles can yield the methanamine derivative.

Industrially Relevant Process Insights

A patent (WO2015063709A1) describes preparation methods for related pyrazolyl piperazine derivatives involving:

- Cyclization of precursor compounds using Lawesson's reagent to form pyrazole rings.

- Avoidance of toxic solvents like pyridine by using alternative solvents and reagents.

- Use of protecting groups such as 9-fluorenylmethyl carbamate for amino groups during synthesis.

- Purification steps involving aqueous washes, crystallization with acetic acid, and drying under controlled conditions to obtain high purity products.

Although this patent focuses on pyrazolyl piperazines, the synthetic logic and purification techniques are applicable to the preparation of aminomethyl-substituted pyrazoles.

Example Preparation Route (Inferred)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Reaction of 3-pyridylhydrazine with β-diketone or β-ketoester | Formation of 3-(pyridin-3-yl)-1-methyl-1H-pyrazole core |

| 2 | Functionalization at 5-position | Halogenation or formylation at 5-position | 5-halopyrazole or 5-formylpyrazole intermediate |

| 3 | Aminomethyl introduction | Nucleophilic substitution or reductive amination with ammonia or amine source | (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |

Research Findings and Catalytic Methods

- Catalytic methods using ceric ammonium nitrate (CAN) or cerium sulfate have been reported for related pyrazole derivatives synthesis, offering environmentally friendly and efficient routes.

- Tandem Knoevenagel–Michael reactions and Mannich-type reactions have been employed to synthesize pyrazole derivatives with various substitutions, which could be adapted for the aminomethyl substitution.

- Use of water or water/ethanol solvent systems under reflux conditions with reusable catalysts can enhance yield and reduce environmental impact.

Summary Table of Key Preparation Parameters

| Parameter | Details/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine + β-diketone, acidic or neutral conditions | Core heterocycle formation |

| Pyridin-3-yl substitution | Starting hydrazine or cross-coupling | Introduction of pyridine moiety |

| Aminomethyl group introduction | Reductive amination or nucleophilic substitution | Conversion of 5-formyl or 5-halogen to aminomethyl |

| Solvents | Water, ethanol, or non-toxic organic solvents | Avoid pyridine for industrial scale |

| Catalysts | Ceric ammonium nitrate, cerium sulfate, Lawesson's reagent (for cyclization) | Catalytic efficiency and greener chemistry |

| Purification | Crystallization, washing with aqueous solutions, drying under vacuum or air oven | High purity product isolation |

| Yield | Typically high (>80%) in optimized protocols | Dependent on reaction conditions |

Q & A

Basic: What are the common synthetic routes for (1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine, and how are the products characterized?

Methodological Answer:

Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions to introduce the pyridinyl group. For example, describes using hydrazine derivatives under acidic/basic conditions to form the pyrazole core, followed by functionalization with pyridinyl groups. Characterization employs NMR spectroscopy (¹H/¹³C) to confirm substituent positions, FTIR for functional group analysis (e.g., NH₂ stretching at ~3300 cm⁻¹), and mass spectrometry to verify molecular weight .

Basic: What spectroscopic methods are employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Identifies proton environments, e.g., methyl groups (δ ~2.5 ppm) and pyridinyl aromatic protons (δ ~7.0–8.5 ppm).

- ¹³C NMR : Confirms carbon frameworks, such as pyrazole C3 (δ ~150 ppm) and pyridinyl carbons (δ ~120–150 ppm).

- FTIR : Detects NH₂ bending (~1600 cm⁻¹) and C=N stretching (~1600–1650 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₃N₄⁺: calc. 209.1142, obs. 209.1145) .

Basic: What are the known stability and storage conditions for this compound under laboratory settings?

Methodological Answer:

The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C in dark, dry conditions. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. recommends storage in sealed containers with desiccants and the use of PPE (gloves, goggles) during handling to prevent degradation .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses, considering conflicting data in existing literature?

Methodological Answer:

Conflicting yields may arise from variations in catalysts (e.g., TFA vs. NaH) or solvent choices (toluene vs. DMF). To optimize:

- Catalyst Screening : Compare trifluoroacetic acid (TFA, 30 mol%) in toluene () with NaH in DMF () for regioselectivity.

- Reaction Monitoring : Use TLC or in-situ IR to track intermediates.

- Purification : Employ gradient column chromatography (e.g., hexane/EtOAc) or recrystallization to isolate high-purity product .

Advanced: What strategies are recommended for resolving discrepancies in reported biological activities of this compound?

Methodological Answer:

Discrepancies in biological data (e.g., anti-inflammatory vs. cytotoxic effects) require:

- Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for inflammation) and controls.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across studies.

- Orthogonal Validation : Confirm activity via enzymatic assays (e.g., COX-2 inhibition) and in vivo models. highlights the role of substituents (e.g., difluoromethyl groups) in modulating activity .

Advanced: How does the presence of the pyridinyl group influence the compound's reactivity in medicinal chemistry applications?

Methodological Answer:

The pyridinyl group enhances:

- Hydrogen Bonding : The nitrogen lone pair interacts with biological targets (e.g., kinase active sites).

- Lipophilicity : Adjusts logP for improved membrane permeability (see , logP ~1.5).

- Metabolic Stability : Resistance to oxidation compared to phenyl analogs. Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like serotonin receptors .

Advanced: What computational approaches are used to model the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Tools like Schrödinger Suite or MOE simulate binding to receptors (e.g., GABAₐ or NMDA).

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields).

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity using descriptors like polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.